![molecular formula C10H9NO2S B034592 Ethyl benzo[d]thiazole-6-carboxylate CAS No. 19989-64-1](/img/structure/B34592.png)

Ethyl benzo[d]thiazole-6-carboxylate

Descripción general

Descripción

Synthesis Analysis

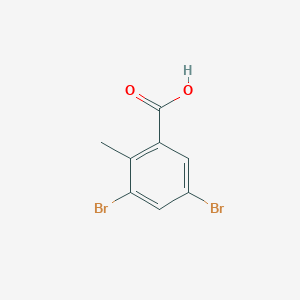

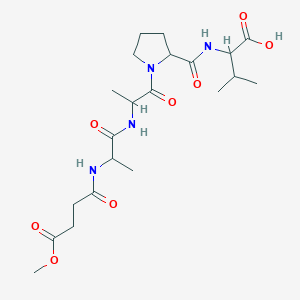

Ethyl benzo[d]thiazole-6-carboxylate and its derivatives can be synthesized through various methods, including cyclization reactions of thioamide with chloroacetoacetate, yielding above 60% process yield (Tang Li-jua, 2015). Another method involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature to prepare ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives (H. M. Mohamed, 2014).

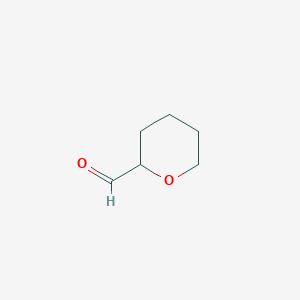

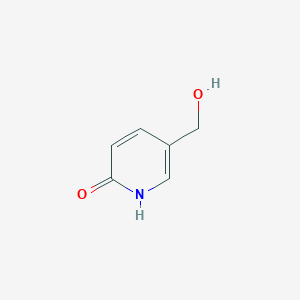

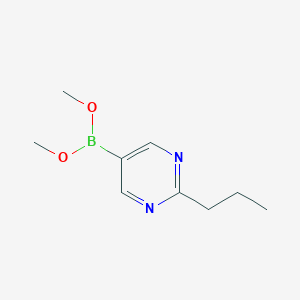

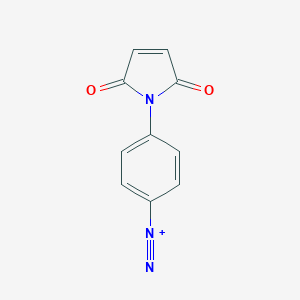

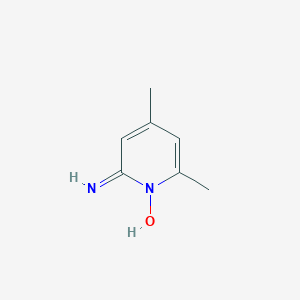

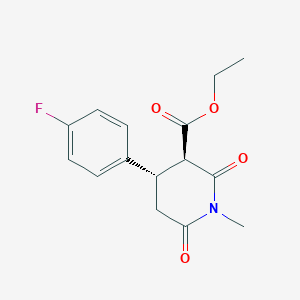

Molecular Structure Analysis

The molecular structure of ethyl benzo[d]thiazole-6-carboxylate derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. Density Functional Theory (DFT) methods are used to further investigate their structure, revealing details about bond lengths, bond angles, and torsion angles, which show good agreement with experimental data (Muhammad Haroon et al., 2018).

Aplicaciones Científicas De Investigación

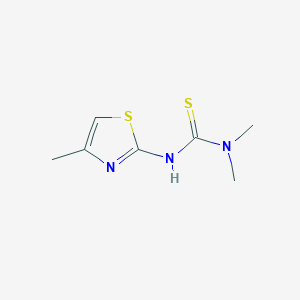

Anti-Tuberculosis Chemotypes

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for anti-tubercular activity against M. tuberculosis .

- Methods of Application: The compounds were synthesized through CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines . This included a green protocol for synthesis of ethyl benzo[d]thiazole-2-carboxylates, which are precursors of the desired carboxylic acids .

- Results: Thirty-two compounds exhibited MIC values in the range of 0.78-6.25 μg/mL (1.9-23 μM). The most active compounds with MIC of 0.78 μg/mL exhibit a therapeutic index of 64 .

Antimicrobial Activity

- Scientific Field: Pharmaceutical Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity .

- Methods of Application: A parent benzothiazole molecule was synthesized by Jacobson synthesis, then it was subjected to treatment with various aromatic aldehydes to get the corresponding Schiff bases followed by esterification of the carboxyl group using various alcohols .

- Results: Some of the compounds exhibited potent activity when compared with the standards .

Safety And Hazards

Direcciones Futuras

While specific future directions for Ethyl benzo[d]thiazole-6-carboxylate are not mentioned in the search results, thiazole derivatives have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Propiedades

IUPAC Name |

ethyl 1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOJYVVHVFIOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441048 | |

| Record name | ethyl benzo[d]thiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl benzo[d]thiazole-6-carboxylate | |

CAS RN |

19989-64-1 | |

| Record name | ethyl benzo[d]thiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)